molecular formula C14H17N5O B11481283 6'-amino-3'-methyl-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-3'-methyl-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B11481283
M. Wt: 271.32 g/mol
InChI Key: CBTAWTGWJVIYKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the four-component condensation of carbonyl compounds, malononitrile, β-keto esters, and hydrazine hydrate in ethanol in the presence of a catalyst such as triethylamine . This method is advantageous due to its operational simplicity, high yields, and environmentally friendly conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted synthesis or ultrasound-assisted synthesis, which are energy-efficient techniques that reduce reaction times and improve yields . The use of benign catalysts and biodegradable solvents further enhances the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of the human Chk1 kinase enzyme, which plays a crucial role in cell cycle regulation and DNA damage response . The compound’s structural features allow it to bind to specific sites on the enzyme, thereby blocking its activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile stands out due to its unique spiro-fused structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological activities make it a versatile and valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

6'-amino-3'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C14H17N5O/c1-8-11-13(18-17-8)20-12(16)10(6-15)14(11)7-19-4-2-9(14)3-5-19/h9H,2-5,7,16H2,1H3,(H,17,18)

InChI Key

CBTAWTGWJVIYKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23CN4CCC3CC4)C#N)N

Origin of Product

United States

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